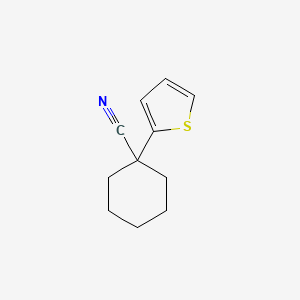
5-(3-Aminobutan-2-yl)furan-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H13NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an amino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated furan derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a furan derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxylic acid group allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Aminopropyl)furan-2-carboxylic acid
- 5-(3-Aminobutyl)furan-2-carboxylic acid
- 5-(3-Aminopentyl)furan-2-carboxylic acid
Uniqueness
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid is unique due to the specific positioning of the amino group and the length of the carbon chain. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
5-(3-aminobutan-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-5(6(2)10)7-3-4-8(13-7)9(11)12/h3-6H,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ORNIDARFDNAWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(O1)C(=O)O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


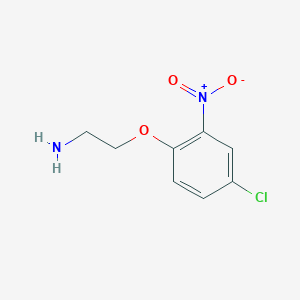
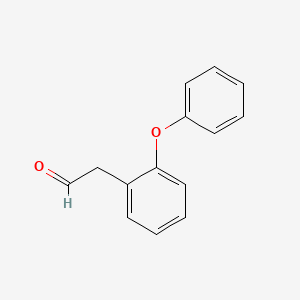
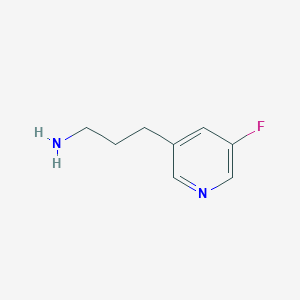
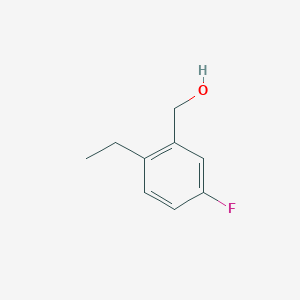
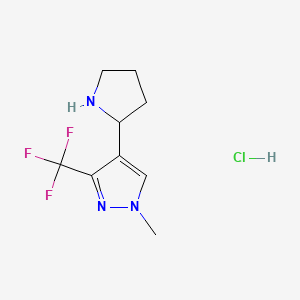



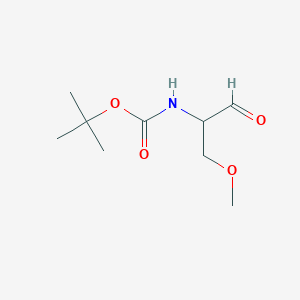
![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)
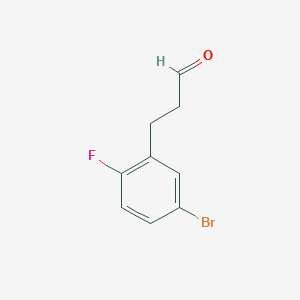
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)

